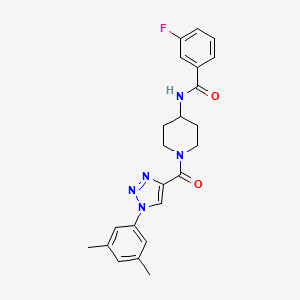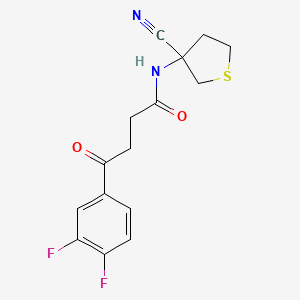
N-(3-Cyanothiolan-3-YL)-4-(3,4-difluorophenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyanothiolan-3-YL)-4-(3,4-difluorophenyl)-4-oxobutanamide, commonly known as DFP-10825, is a novel small molecule inhibitor that has shown promising results in several scientific research studies.
Aplicaciones Científicas De Investigación
Selective Rhodium-Catalyzed Conjugate Addition Reactions : Research on 4-oxobutenamides has shown that they can undergo highly selective rhodium-catalyzed conjugate addition reactions with arylboronic acids. This process yields products with high regio- and enantioselectivity, which can be further derivatized, indicating potential for generating diverse molecular architectures (Zigterman et al., 2007).
Crystal Structure Optimization : Studies involving similar compounds, like N-(3,4-Dichlorophenyl)-3-oxobutanamide, have focused on crystal structure optimization using semi-empirical methods. This research helps understand the molecular structure and interactions, which is crucial for designing compounds with desired physical and chemical properties (Jotani, 2012).
Potential Biological Agents : Some 4-oxobutanamide derivatives have been synthesized to evaluate their antimicrobial activities. These compounds exhibited significant inhibition of bacterial and fungal growth, suggesting their potential as biological agents (Akbari et al., 2008).
Toxicity Assessment : The toxicity of 3-oxobutanamide derivatives has been assessed using human lymphocytes and isolated mitochondria. This research provides insights into the safety and potential side effects of these compounds, which is critical for their development as pharmaceuticals or other applications (Razzaghi-Asl et al., 2017).
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(3,4-difluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c16-11-2-1-10(7-12(11)17)13(20)3-4-14(21)19-15(8-18)5-6-22-9-15/h1-2,7H,3-6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTPMTHECIPLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyanothiolan-3-YL)-4-(3,4-difluorophenyl)-4-oxobutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2637152.png)

![5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride](/img/structure/B2637154.png)
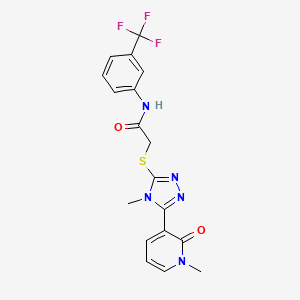
![5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2637157.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2637159.png)
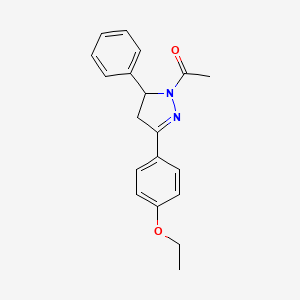
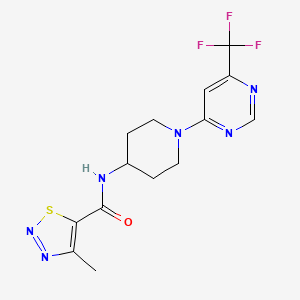

![3-Chloro-2-{4-[(4-chlorobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2637167.png)

![{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2637169.png)
![3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2637171.png)
